molecular formula C27H28N4O6S2 B2824658 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 522642-43-9

4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid

Cat. No. B2824658
CAS RN: 522642-43-9
M. Wt: 568.66
InChI Key: WUWWVAYHWOTFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid” is a complex organic molecule with the CAS Number: 522642-43-9 . It has a molecular weight of 568.67 . The IUPAC name for this compound is 4- [ ( { [5- [ (diethylamino)sulfonyl]-1- (2-methoxyphenyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]benzoic acid .

Scientific Research Applications

Human Metabolism and Excretion Kinetics

A study on the UV filter Uvinul A plus®, which includes a related chemical structure, investigated the human metabolism and excretion kinetics following oral and dermal dosages. This research identified major urinary metabolites and estimated the daily systemic exposure, highlighting the low systemic exposure and providing insights into toxicokinetic parameters. Such studies are essential for understanding the safety and environmental impact of chemical compounds used in consumer products (Stoeckelhuber et al., 2020).

Allergic Contact Dermatitis in Occupational Settings

Research into benzophenone-4, a compound used as a UV filter similar to the one , sheds light on its potential to cause allergic contact dermatitis in occupational settings. This study provides valuable information on occupational health risks associated with chemical exposures and the importance of identifying emerging allergens in the workplace (Caruana et al., 2011).

Pharmacokinetics and Drug Metabolism

Investigations into the metabolism of various pharmacological agents, including acetaminophen and new anti-inflammatory substances, offer a parallel to understanding how complex chemical structures similar to the one are metabolized and excreted in humans. These studies contribute to drug development and safety evaluation by elucidating the metabolic pathways and potential interactions of pharmaceutical compounds (Mrochek et al., 1974; Krause, 1981).

Environmental and Health Monitoring

Studies on the occurrence of endocrine-disrupting chemicals in human populations underscore the importance of monitoring environmental and health impacts of chemical exposures. Research into the plasma concentrations of various compounds informs regulatory policies and public health interventions aimed at minimizing exposure to potentially harmful chemicals (Wan et al., 2013).

properties

IUPAC Name

4-[[2-[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S2/c1-4-30(5-2)39(35,36)20-14-15-22-21(16-20)29-27(31(22)23-8-6-7-9-24(23)37-3)38-17-25(32)28-19-12-10-18(11-13-19)26(33)34/h6-16H,4-5,17H2,1-3H3,(H,28,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWWVAYHWOTFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.